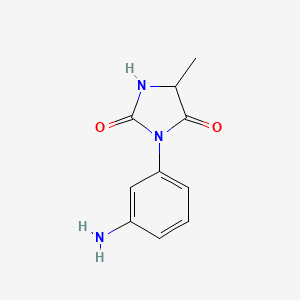

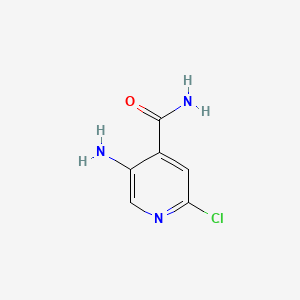

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of aminophenyl . Aminophenyl compounds are often used in the synthesis of various complex molecules, including pharmaceuticals .

Synthesis Analysis

While specific synthesis information for “3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” is not available, aminophenyl compounds are often synthesized through reactions involving amines . For example, a Schiff base ligand has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .

Molecular Structure Analysis

The molecular structure of aminophenyl compounds can be studied using techniques like Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of aminophenyl compounds .

Chemical Reactions Analysis

Aminophenyl compounds can undergo various chemical reactions. For instance, the Suzuki–Miyaura Cross-Coupling has been used as a key step in the synthesis of 2-Aminobiphenyls and 2,2’-Diaminobiphenyls .

科学研究应用

Novel Research Strategies of Hydantoin Derivatives

Hydantoin derivatives, including compounds like 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, are recognized for their broad biological and pharmacological activities. These compounds are essential scaffolds in drug discovery, contributing to the development of medications with therapeutic applications in both medical and agrochemical fields. They are particularly significant in synthesizing non-natural amino acids and their conjugates, showing potential medical applications. The Bucherer-Bergs reaction, discussed in detail, presents an efficient method for synthesizing hydantoin, highlighting its importance in creating new organic compounds with potential therapeutic uses (Shaikh et al., 2023).

Thiazolidinediones as PTP 1B Inhibitors

The thiazolidinedione scaffold, related to imidazolidine-2,4-dione structures, has been explored for its role in treating or managing various diseases, including Type 2 diabetes mellitus (T2DM). The review covers the development of thiazolidinediones as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, revealing insights into the structural modifications of the scaffold to optimize potential inhibitors. This research indicates the significant impact of such compounds in medicinal chemistry, aiming to develop novel molecules with targeted therapeutic effects (Verma et al., 2019).

1,3-Thiazolidin-4-ones and Their Synthetic Development

The synthesis and biological potential of 1,3-thiazolidin-4-ones and their analogues demonstrate their pharmacological importance. These compounds, including structures akin to 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione, are found in commercial pharmaceuticals and show promising future applications in medicinal chemistry against various diseases. This review emphasizes the importance of green synthesis methodologies, reflecting the ongoing development of environmentally friendly processes for synthesizing pharmacologically active compounds (Santos et al., 2018).

安全和危害

未来方向

属性

IUPAC Name |

3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNOJYOOGZEWFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656749 |

Source

|

| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

CAS RN |

1214061-96-7 |

Source

|

| Record name | 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)